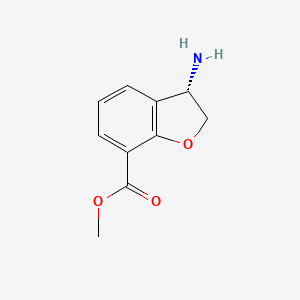
1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine is an organic compound characterized by the presence of both chloro and fluoro substituents on a phenyl ring, along with an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine typically involves the following steps:
Halogenation: Introduction of chloro and fluoro groups onto the phenyl ring.
Amine Introduction: Reaction of the halogenated phenyl compound with ethane-1,2-diamine under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation and amination reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of the nitro group to an amine.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate.
Reduction: Use of reducing agents like lithium aluminum hydride.
Substitution: Use of nucleophiles like sodium methoxide.
Major Products
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives.
Scientific Research Applications
1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets, leading to various biological effects. The pathways involved may include binding to enzymes or receptors, resulting in modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-2-fluorophenyl)ethane-1,2-diamine
- 1-(3-Chloro-2-fluorophenyl)ethane-1,2-diol
- 1-(3-Chloro-2-fluorophenyl)ethane-1,2-dione
Uniqueness
This compound is unique due to its specific combination of chloro and fluoro substituents, which impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C8H10ClFN2 |
|---|---|
Molecular Weight |
188.63 g/mol |
IUPAC Name |
1-(3-chloro-2-fluorophenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C8H10ClFN2/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7H,4,11-12H2 |
InChI Key |
NMVRCSZPWAPRAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)F)C(CN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



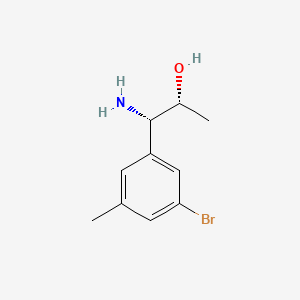
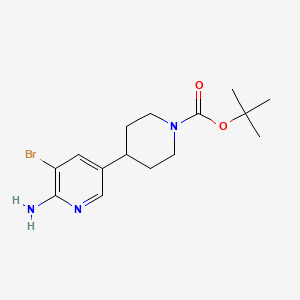
![(3R)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237813.png)
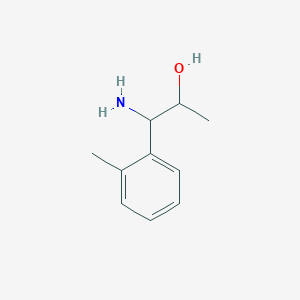
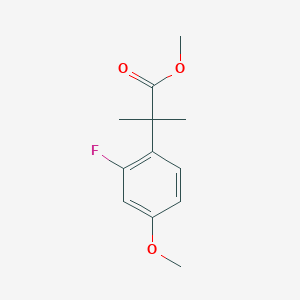
![(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B15237845.png)
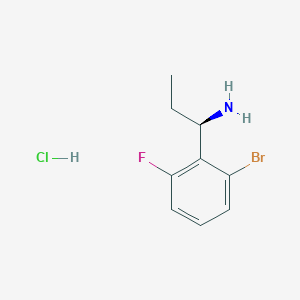

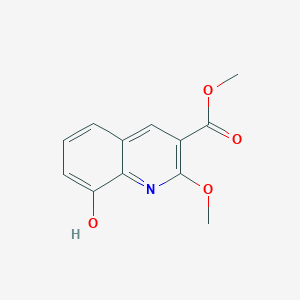
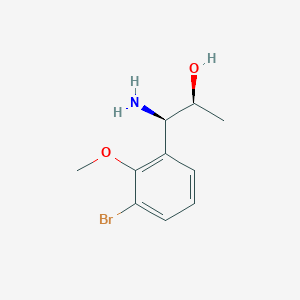
![cis-2-(Tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-C]pyridine-3A-carboxylic acid](/img/structure/B15237883.png)
